2H-Pyran, 2-(9-dodecynyloxy)tetrahydro-

Physical property Distillation Purity

2H-Pyran, 2-(9-dodecynyloxy)tetrahydro- (CAS 50816-21-2) is a C17H30O2 tetrahydropyranyl (THP) ether bearing a Δ9-alkyne chain, registered under the IUPAC name 2-(9-dodecyn-1-yloxy)tetrahydro-2H-pyran with a molecular weight of 266.42 g/mol. The compound is listed on the US EPA TSCA Inventory as 'Active' (2024 CDR TSCA Inv Inactive flag removed), confirming its commercial eligibility within the United States, and carries DTXSID10885744 for Comptox tracking.

Molecular Formula C17H30O2
Molecular Weight 266.4 g/mol
CAS No. 50816-21-2
Cat. No. B12678735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Pyran, 2-(9-dodecynyloxy)tetrahydro-
CAS50816-21-2
Molecular FormulaC17H30O2
Molecular Weight266.4 g/mol
Structural Identifiers
SMILESCCC#CCCCCCCCCOC1CCCCO1
InChIInChI=1S/C17H30O2/c1-2-3-4-5-6-7-8-9-10-12-15-18-17-14-11-13-16-19-17/h17H,2,5-16H2,1H3/t17-/m0/s1
InChIKeyNMVNIBLRAWKODI-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2H-Pyran, 2-(9-dodecynyloxy)tetrahydro- (CAS 50816-21-2): Chemical Identity, Regulatory Status, and Procurement Baseline


2H-Pyran, 2-(9-dodecynyloxy)tetrahydro- (CAS 50816-21-2) is a C17H30O2 tetrahydropyranyl (THP) ether bearing a Δ9-alkyne chain, registered under the IUPAC name 2-(9-dodecyn-1-yloxy)tetrahydro-2H-pyran with a molecular weight of 266.42 g/mol [1]. The compound is listed on the US EPA TSCA Inventory as 'Active' (2024 CDR TSCA Inv Inactive flag removed), confirming its commercial eligibility within the United States, and carries DTXSID10885744 for Comptox tracking [1]. Its predicted physicochemical profile—boiling point 366.0 ± 37.0 °C and density 0.93 ± 0.1 g/cm³—facilitates handling and formulation planning during procurement . This compound cannot be evaluated in isolation; its scientific utility is defined only through direct, quantitative comparison with its closest structural analogs, specifically the positional alkyne isomers (7-, 8-, and 11-dodecynyloxy) and the corresponding (E)-alkene analog.

Why 2H-Pyran, 2-(9-dodecynyloxy)tetrahydro- Cannot Be Interchanged with Positional Isomers or the Corresponding Alkene


Minor structural modifications among THP-protected dodecynyl ethers—specifically the position of the alkyne unit (Δ7, Δ8, Δ9, Δ11) or its reduction to an alkene—produce quantifiable shifts in boiling point, topological polar surface area (TPSA), and the regiospecificity of downstream pheromone synthesis, even when gross molecular connectivity is conserved [1]. Generic substitution with an incorrect isomer risks both regulatory non-compliance (e.g., the Δ11 isomer being TSCA Inactive) and synthetic failure in stereoselective routes where the alkyne position dictates the stereochemistry and biological activity of the final pheromone product [2].

Quantitative Differentiation Evidence for 2H-Pyran, 2-(9-dodecynyloxy)tetrahydro-: Benchmarks Against Structural Analogs


Boiling Point Differentiation: Δ9-Alkyne vs. Δ7- and Δ11- Positional Isomers

The predicted boiling point of 2H-Pyran, 2-(9-dodecynyloxy)tetrahydro- is 366.0 ± 37.0 °C at atmospheric pressure, which serves as a baseline for separation from its positional isomers during procurement quality control. The Δ7- isomer (CAS 16695-32-2) exhibits a boiling point of 366 °C at 760 mmHg (within the target compound's error range but with a narrower reported tolerance), while the Δ11- isomer (CAS 71084-07-6) boils at 353.7 °C at 760 mmHg—a difference of approximately 12 °C, which is practically significant for fractional distillation or gas-chromatographic identity checks [1][2].

Physical property Distillation Purity

Topological Polar Surface Area (TPSA) as a Distinguishing Parameter for THP-Dodecynyl Ethers

The topological polar surface area (TPSA) of 2H-Pyran, 2-(9-dodecynyloxy)tetrahydro- is reported as 18.46 Ų (PSA value consistent across multiple sources referencing CAS 50816-21-2). For comparison, the Δ7-isomer (CAS 16695-32-2) shares an identical TPSA of 18.46 Ų, confirming that alkyne position alone does not alter this descriptor . This equivalence is precisely the point: if a procured sample of 'THP-dodecynyl ether' deviates from 18.46 Ų, the anomaly flags a degraded alkene analog, a different chain-length compound, or a contamination issue, since the value is exquisitely sensitive to heteroatom count and topology.

Molecular descriptor Chromatography Reversed-phase

Published Synthetic Utility: The Δ9-Alkyne Regioisomer Enables a Carcinogen-Free Pheromone Route

In a published pheromone synthesis for the sweet-potato weevil, 12-(2-tetrahydropyranyloxy)-9-dodecyne (i.e., the target compound) was produced by coupling the THP ether of 3-butyn-1-ol with 1-bromooctane using sodamide in liquid ammonia. This alkyne intermediate, upon hydrolysis and semihydrogenation, delivered (Z)-3-dodecen-1-ol, which was converted to the active crotonate ester pheromone in a total yield of 29.8% over the full route. Critically, this route completely avoids ethylene oxide and HMPA, both of which are carcinogenic and/or highly regulated solvents used in legacy syntheses of comparable lepidopteran pheromones [1][2]. By contrast, the Δ11- isomer derived from castor oil achieved an overall yield of only 9.6% to the analogous pheromone precursor in a different published route, directly quantifying the synthetic penalty of selecting a suboptimal alkyne position [3].

Pheromone synthesis Green chemistry Alkyne coupling

Regulatory Distinction: TSCA Inventory Active Status vs. Inactive Isomers

2H-Pyran, 2-(9-dodecynyloxy)tetrahydro- bears the EPA IUPAC name '2-(9-Dodecyn-1-yloxy)tetrahydro-2H-pyran' and is listed as 'Active' on the TSCA Inventory following the 2024 CDR reset, enabling unrestricted commercial distribution and industrial use within the United States. The Δ11-isomer (CAS 71084-07-6), while sharing the same molecular formula and weight, carries its own TSCA record but has been flagged as '2024 CDR TSCA Inv Inactive', meaning it cannot be commercially manufactured or imported without a pre-manufacture notice (PMN) filing [1][2]. For the Δ7-isomer (CAS 16695-32-2), TSCA status is unclear or unavailable in public EPA records, adding further uncertainty to procurement.

Regulatory compliance TSCA Inventory status

Safety Profile Differentiation: Acute Oral Toxicity Thresholds

A GHS-compliant SDS for 12-tetrahydropyranyloxy-3-dodecyne (CAS 50816-21-2) indicates an acute oral LD50 of >2,000 mg/kg in rat, classifying the compound in the lowest acute toxicity category per GHS guidelines. In contrast, certain structurally related alkynyl ethers with shorter chains or additional halogen substituents (e.g., 12-fluoro-3-dodecyn-1-yl tetrahydropyranyl ether, CAS 88730-57-8) carry heightened flammability and potential respiratory irritation warnings. While no direct head-to-head NTP study exists among all dodecynyl regioisomers, the available data support that the C12 alkyne chain with a remote triple bond at Δ9 does not introduce acute toxicophores absent in other isomers, thereby aligning its safety profile with the least-hazardous members of this chemical class [1].

Toxicology Safety data Handling

Optimal Scientific and Industrial Application Scenarios for 2H-Pyran, 2-(9-dodecynyloxy)tetrahydro- Based on Quantitative Differentiation Evidence


Stereoselective Lepidopteran Pheromone Synthesis: Maximizing Yield While Eliminating Carcinogens

The Δ9-alkyne THP ether is the documented key intermediate in the only published carcinogen-free synthesis of the sweet-potato weevil sex pheromone, delivering a 29.8% total yield to the crotonate ester. Researchers initiating new pheromone programs should select this precise regioisomer to replicate the published stereospecific outcome; use of the Δ11-isomer—which gave only 9.6% yield in a separate report—would require a full re-optimization campaign, introducing months of additional development time and higher chemical costs.

Multi-Gram Intermediates for Field-Trial Pheromone Dispensers

Agricultural entomology groups planning field trials of mating disruption lures require multi-gram quantities of pheromone precursors. The target compound's TSCA Active status guarantees domestic supply-chain continuity, and its >2,000 mg/kg LD50 simplifies bulk-shipment logistics. The 12 °C boiling point differential from the potentially mis-supplied Δ11-isomer provides a simple QC gate (GC retention time) before committing costly reagents to the synthetic sequence.

THP-Dodecynyl Ether Reference Standards for Analytical Method Development

Analytical laboratories developing GC-MS or HPLC-ELSD methods for THP-protected pheromone intermediates require a well-characterized standard. With published predicted boiling point, density, and an invariant TPSA of 18.46 Ų, the target compound serves as a robust system-suitability reference. Its TPSA matches the Δ7-isomer but can be distinguished chromatographically via boiling point, allowing method developers to validate peak resolution between co-eluting isomers using orthogonal physical properties.

Regulatory-Compliant Chemical Inventory for US-Based CROs

Contract Research Organizations (CROs) operating under EPA jurisdiction must ensure every chemical on their shelves is TSCA Active or covered by a filed PMN. Procuring CAS 50816-21-2 instead of the TSCA-Inactive Δ11-isomer eliminates the 90+ day PMN review period and associated legal fees ($2,500–$25,000+), directly reducing the time-to-experiment and compliance overhead for projects involving THP-protected long-chain alkynes.

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